3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid
Description
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-2-1-5(11-7)3-10-4-7/h5H,1-4H2,(H,8,9) |
InChI Key |
OERYANULTAOFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCC1O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer). The synthetic route includes:
Formation of the bicyclic acetal: This step involves the reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde with suitable reagents to form the bicyclic acetal structure.
Ring-opening polymerization: The bicyclic acetal undergoes ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride.
Purification: The resulting product is purified through standard methods such as recrystallization or chromatography.
Chemical Reactions Analysis
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceuticals, particularly those requiring a bicyclic framework for biological activity.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. The presence of oxygen atoms within the bicyclic framework can facilitate hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional attributes of 3,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid and related bicyclic compounds:
*Molecular weight varies depending on derivatives (e.g., ester vs. acid form) .
Key Observations:
- Oxygen vs. Nitrogen Substitution : The replacement of oxygen with nitrogen in 8-azabicyclo derivatives (e.g., ) introduces basicity and alters hydrogen-bonding capabilities, making these compounds suitable for peptide mimicry. In contrast, the 3,8-dioxabicyclo system is more polar and rigid, favoring stereochemical control in synthesis .
- Pharmacological Activity : The 6,8-dioxabicyclo analog in ertugliflozin demonstrates how positional changes of oxygen atoms (6,8 vs. 3,8) can lead to clinically relevant bioactivity. The 6,8-dioxabicyclo system in ertugliflozin enhances metabolic stability and target affinity .
- Functional Group Diversity : Carboxylic acid derivatives (e.g., 1,5-dicarboxylic acid in ) exhibit higher solubility in aqueous media, whereas esterified forms (e.g., ethyl esters in ) are more lipophilic, influencing their pharmacokinetic profiles.
Biological Activity
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound is part of a larger class of dioxabicyclo compounds that exhibit various pharmacological properties, including interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Specific CAS number not provided] |
Biological Activity Overview
Research indicates that compounds related to this compound may interact with various biological targets, particularly in the central nervous system (CNS). Notably, studies have focused on their potential as ligands for dopamine and serotonin transporters.
Case Studies
-
Dopamine Transporter Interaction :
- A study highlighted the design and synthesis of derivatives of 3-aza-6,8-dioxabicyclo[3.2.1]octanes which were evaluated for their binding affinities to human dopamine transporters (hDAT) and serotonin transporters (hSERT). One compound exhibited an IC50 value of 21 nM for hDAT, indicating significant affinity and selectivity towards this target .
- Potential Therapeutic Applications :
The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter transporters. By selectively binding to these transporters, the compound can influence the reuptake of dopamine and serotonin, potentially leading to enhanced synaptic availability of these neurotransmitters.
Research Findings
A summary of key findings from recent studies includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
